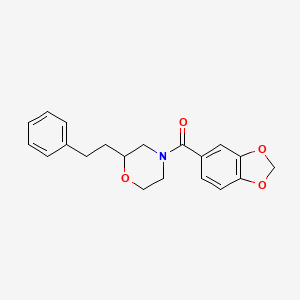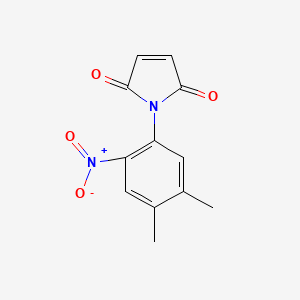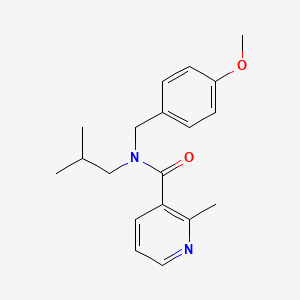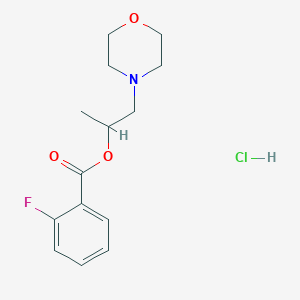
4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine, also known as BPAM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the serotonin and dopamine receptors. This compound has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, this compound has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, this compound has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine has a number of advantages for use in laboratory experiments. It is a potent and selective modulator of certain receptors in the brain, making it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in laboratory experiments. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound is not readily available commercially, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine. One area of interest is the development of new drugs that are based on the structure of this compound, particularly for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, the development of new synthesis methods for this compound may make it more readily available for use in laboratory experiments.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylcarbonyl)-2-(2-phenylethyl)morpholine has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have antitumor and anticancer properties, making it a potential candidate for the development of new cancer drugs. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety. Additionally, this compound has been studied for its potential as a tool for studying the function of certain receptors in the brain.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(2-phenylethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-20(16-7-9-18-19(12-16)25-14-24-18)21-10-11-23-17(13-21)8-6-15-4-2-1-3-5-15/h1-5,7,9,12,17H,6,8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZUMEUBZOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3971891.png)

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3971919.png)
![[4-(3-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971923.png)

![2-[2-(1H-indol-3-yl)-1-methylethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971945.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3971952.png)
![1-[2-({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B3971965.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3971976.png)

![2-chloro-3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3971984.png)
![2-[tert-butyl(methyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B3971985.png)

